molecular formula C5H8F3NO B3090201 3-(Trifluoromethoxy)pyrrolidine CAS No. 1208080-75-4

3-(Trifluoromethoxy)pyrrolidine

Cat. No.: B3090201
CAS No.: 1208080-75-4
M. Wt: 155.12
InChI Key: LMXDVHWGZYGKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)pyrrolidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. In biochemical assays, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . By altering the activity of this pathway, the compound can induce changes in gene expression, leading to varied cellular responses such as apoptosis or enhanced cell growth. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group enhances the compound’s binding affinity to certain proteins and enzymes, facilitating its role as an inhibitor or activator. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing substrate access and reducing enzymatic activity . This inhibition can lead to changes in the expression of genes involved in detoxification and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and metabolic pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, while its binding to plasma proteins affects its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . This localization is crucial for its activity, as it allows this compound to modulate key biochemical pathways within these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions . The process often requires the use of catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)pyrrolidine may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine compounds .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethoxy)pyrrolidine is unique due to its combination of the trifluoromethoxy group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethoxy)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXDVHWGZYGKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)pyrrolidine
Reactant of Route 2
3-(Trifluoromethoxy)pyrrolidine
Reactant of Route 3
3-(Trifluoromethoxy)pyrrolidine
Reactant of Route 4
3-(Trifluoromethoxy)pyrrolidine
Reactant of Route 5
3-(Trifluoromethoxy)pyrrolidine
Reactant of Route 6
3-(Trifluoromethoxy)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.